4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a chloromethylphenyl group, and a benzothiadiazine ring system, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiadiazine Ring: This can be achieved by reacting a suitable benzylamine derivative with a chloromethylphenyl isothiocyanate under controlled conditions.
Cyclization: The intermediate product undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the benzothiadiazine ring.
Oxidation: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide moiety. This can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom or other functional groups.
Reduction: Reduction reactions can target the nitro groups or other reducible moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-2-(3-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 4-benzyl-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Uniqueness
The unique combination of the benzyl, chloromethylphenyl, and benzothiadiazine moieties in 4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide contributes to its distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
IUPAC Name |
4-benzyl-2-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-15-11-12-17(13-18(15)22)24-21(25)23(14-16-7-3-2-4-8-16)19-9-5-6-10-20(19)28(24,26)27/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLDZTIOSQLDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.